

A Comprehensive Technical Guide to D-Xylaric Acid (C₅H₈O₇)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Xylaric Acid*

Cat. No.: *B15206827*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylaric acid, a five-carbon aldaric acid with the molecular formula C₅H₈O₇, presents a molecule of interest for various chemical applications, primarily as a monomer in the synthesis of specialty polymers. This technical guide provides a consolidated overview of the available scientific and technical information regarding **D-Xylaric acid**, with a focus on its chemical properties, synthesis, and purification. While its biological activity remains largely unexplored in publicly available literature, this document aims to serve as a foundational resource for researchers and developers in the fields of chemistry and materials science. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis and purification is provided, accompanied by a Graphviz visualization.

Chemical and Physical Properties

D-Xylaric acid, systematically named (2R,4S)-2,3,4-trihydroxypentanedioic acid, is a chiral dicarboxylic acid derived from the oxidation of D-xylose. Its structure features multiple hydroxyl groups, which contribute to its polarity and potential for hydrogen bonding.

Property	Value	Reference
Molecular Formula	C ₅ H ₈ O ₇	
IUPAC Name	(2R,4S)-2,3,4-trihydroxypentanedioic acid	
Molecular Weight	180.11 g/mol	
Melting Point	145 °C	[1]
Solubility of Calcium Salt	~2 g/L in water at 20 °C	[1]
Appearance	Crystalline solid	[1]

Note: Experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for **D-Xylaric acid** is not readily available in the public domain. Researchers are advised to perform their own spectral analysis for compound verification.

Synthesis and Purification

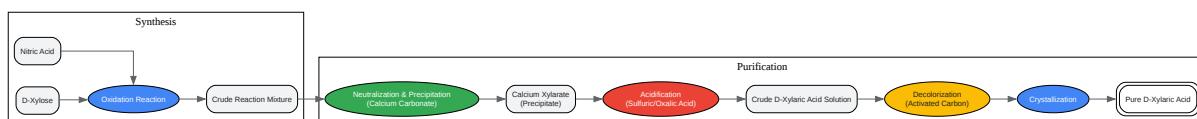
The primary route for the synthesis of **D-Xylaric acid** is the oxidation of D-xylose. Nitric acid is a commonly cited oxidizing agent for this conversion. An alternative patented method involves the oxidative degradation of 5-ketogluconic acid.[\[1\]](#)

Experimental Protocol: Synthesis via Nitric Acid Oxidation of D-Xylose

The following protocol is a generalized procedure based on established chemical principles for the oxidation of aldoses to aldaric acids.[\[2\]](#) Researchers should optimize reaction conditions for their specific laboratory setup.

Materials:

- D-xylose
- Concentrated Nitric Acid (e.g., 65-70%)
- Deionized water


- Calcium Carbonate (CaCO_3) or Calcium Hydroxide (Ca(OH)_2)
- Sulfuric Acid (H_2SO_4) or Oxalic Acid ($\text{H}_2\text{C}_2\text{O}_4$)
- Activated Carbon
- Ethanol

Procedure:

- Oxidation: In a well-ventilated fume hood, dissolve D-xylose in a minimal amount of water in a reaction flask equipped with a stirrer and a reflux condenser. Carefully add concentrated nitric acid portion-wise to the solution. The reaction is exothermic and will likely produce nitrogen oxides; therefore, efficient cooling and gas scrubbing are essential. Heat the reaction mixture gently to initiate and sustain the oxidation process. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- Neutralization and Precipitation of Calcium Xylarate: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture. Cautiously neutralize the excess nitric acid by the slow addition of a calcium base such as calcium carbonate or calcium hydroxide until the pH is near neutral. This will precipitate the sparingly soluble calcium xylarate.
- Isolation and Washing of Calcium Xylarate: Isolate the precipitated calcium xylarate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove nitrates and other soluble impurities.
- Liberation of **D-Xylaric Acid**: Resuspend the calcium xylarate cake in deionized water. Add a stoichiometric amount of a strong acid that forms an insoluble calcium salt, such as sulfuric acid (to precipitate calcium sulfate) or oxalic acid (to precipitate calcium oxalate).
- Removal of Insoluble Calcium Salts: Remove the precipitated calcium salt by filtration. The filtrate is now a solution of crude **D-Xylaric acid**.
- Decolorization and Purification: Treat the **D-Xylaric acid** solution with activated carbon to remove colored impurities. Filter the solution to remove the carbon.

- Crystallization: Concentrate the filtrate under reduced pressure to induce crystallization of **D-Xylaric acid**. The crystallization can be initiated by seeding with a small crystal of pure **D-Xylaric acid**.^[1] The crystals can be collected by filtration and washed with a small amount of cold ethanol.
- Drying: Dry the purified **D-Xylaric acid** crystals under vacuum.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis and purification of **D-Xylaric acid**.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the biological activity of **D-Xylaric acid**. There are no published studies detailing its effects on biological systems, its potential pharmacological or toxicological properties, or its involvement in any cellular signaling pathways. One chemical database mentions that the disodium salt hydrate of a "xylaric acid" analog is an inhibitor of the interleukin-1 β enzyme, but this information is not further substantiated for **D-Xylaric acid** itself.

The absence of data in this area presents an opportunity for future research to explore the potential bioactivity of this molecule, particularly given its structural similarity to other biologically relevant sugar acids.

Applications and Future Directions

The primary documented application of **D-Xylaric acid** is as a monomer for the synthesis of polyhydroxypolyamides (PHPAs). These polymers, which incorporate the hydroxyl groups of the aldaric acid into their backbone, have been investigated for their potential as biodegradable and bio-based alternatives to conventional plastics.[2]

Future research could focus on:

- Elucidation of Biological Activity: In vitro and in vivo studies are needed to determine if **D-Xylaric acid** has any pharmacological or toxicological effects.
- Exploration of Chelation Properties: Given its multiple hydroxyl and carboxyl groups, **D-Xylaric acid** may act as a chelating agent for various metal ions, a property that could be explored for applications in nutrition, environmental remediation, or as a research tool.
- Development of Novel Polymers: Further investigation into the synthesis and properties of PHPAs derived from **D-Xylaric acid** could lead to the development of new materials with unique properties.
- Catalytic Applications: The potential of **D-Xylaric acid** and its derivatives as catalysts or chiral building blocks in organic synthesis is another avenue for exploration.

Conclusion

D-Xylaric acid ($C_5H_8O_7$) is a readily accessible, bio-based chemical with established methods for its synthesis from D-xylose. While its primary application to date has been in the field of polymer chemistry, the lack of information on its biological properties represents a significant knowledge gap. This technical guide consolidates the currently available information to provide a solid foundation for researchers and developers interested in exploring the potential of this molecule in both materials science and the life sciences. The detailed experimental workflow and summarized physical properties serve as a practical starting point for further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5731467A - Process for the manufacture of xylaric acid and uses thereof - Google Patents [patents.google.com]
- 2. XYLARIC ACID, D-ARABINARIC ACID (D-LYXARIC ACID), L-ARABINARIC ACID (L-LYXARIC ACID), AND RIBARIC ACID-1,4-LACTONE; SYNTHESIS AND ISOLATION – SYNTHESIS OF POLYHYDROXYPOLYAMIDES THEREFROM | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to D-Xylaric Acid ($C_5H_8O_7$)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15206827#d-xylaric-acid-molecular-formula-c5h8o7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com